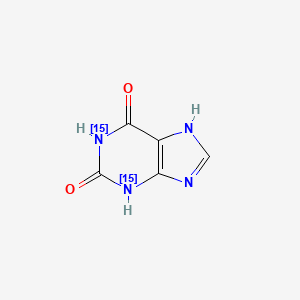
Xanthine-15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthine-15N2 is a nitrogen-labeled derivative of xanthine, a purine base found in most body tissues and fluids, certain plants, and some urinary calculi. Xanthine is an intermediate in the degradation of adenosine monophosphate to uric acid, being formed by the oxidation of hypoxanthine . The nitrogen-15 isotope labeling is used for tracing and studying metabolic pathways in biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Xanthine-15N2 involves the incorporation of nitrogen-15 isotopes into the xanthine molecule. One common method is to use nitrogen-15 labeled ammonia or nitrogen-15 labeled nitrate as a nitrogen source during the synthesis of xanthine . The reaction typically involves the condensation of nitrogen-15 labeled urea with cyanoacetic acid, followed by cyclization and oxidation steps to form this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with careful control of reaction conditions to ensure high yield and purity. The use of nitrogen-15 labeled precursors is essential for the production of this compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions: Xanthine-15N2 undergoes various chemical reactions, including:
Oxidation: Xanthine can be oxidized to uric acid by the enzyme xanthine oxidase.
Reduction: Xanthine can be reduced to hypoxanthine under certain conditions.
Substitution: Functional groups on the xanthine ring can be substituted with other groups to form derivatives.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase in the presence of oxygen.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products:
Oxidation: Uric acid.
Reduction: Hypoxanthine.
Substitution: Various xanthine derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
Xanthine-15N2 has numerous applications in scientific research:
Chemistry: Used as a tracer in studies of nitrogen metabolism and purine degradation pathways.
Biology: Helps in understanding the role of xanthine and its derivatives in biological systems.
Medicine: Used in the study of diseases related to purine metabolism, such as gout and hyperuricemia.
Mecanismo De Acción
Xanthine-15N2 exerts its effects primarily through its role as an intermediate in purine metabolism. It is oxidized by xanthine oxidase to form uric acid, a process that involves the transfer of electrons to oxygen molecules, generating reactive oxygen species . This pathway is crucial for the breakdown of purine nucleic acids and the regulation of uric acid levels in the body.
Comparación Con Compuestos Similares
Caffeine (1,3,7-trimethylxanthine): Contains methyl groups at positions 1, 3, and 7.
Theobromine (3,7-dimethylxanthine): Contains methyl groups at positions 3 and 7.
Theophylline (1,3-dimethylxanthine): Contains methyl groups at positions 1 and 3.
Uniqueness of Xanthine-15N2: this compound is unique due to its nitrogen-15 labeling, which allows for detailed tracing and study of metabolic pathways. This isotopic labeling provides a powerful tool for researchers to investigate the dynamics of nitrogen metabolism and the role of xanthine in various biological processes .
Propiedades
Fórmula molecular |
C5H4N4O2 |
|---|---|
Peso molecular |
154.10 g/mol |
Nombre IUPAC |
3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11)/i8+1,9+1 |
Clave InChI |
LRFVTYWOQMYALW-IOOOXAEESA-N |
SMILES isomérico |
C1=NC2=C(N1)C(=O)[15NH]C(=O)[15NH]2 |
SMILES canónico |
C1=NC2=C(N1)C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[[4-[(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B11933100.png)
![cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid](/img/structure/B11933104.png)
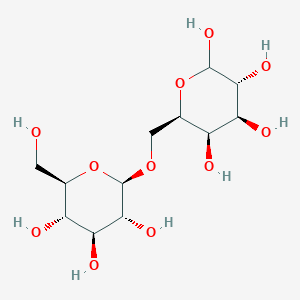
![(6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B11933125.png)
![4-[[4-(2-amino-1,3-thiazol-5-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]-N,N-dimethylbenzamide](/img/structure/B11933128.png)
![5-[[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1H-indazole](/img/structure/B11933134.png)
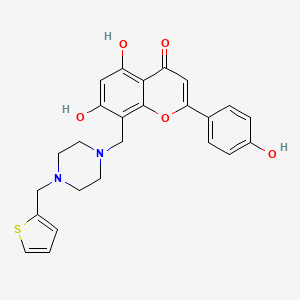
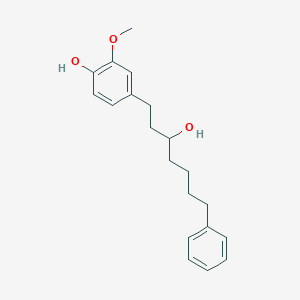
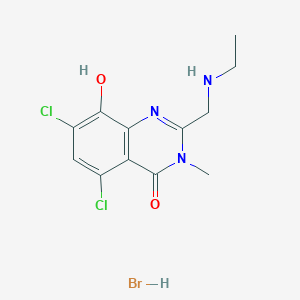

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B11933159.png)
